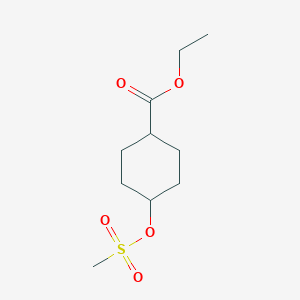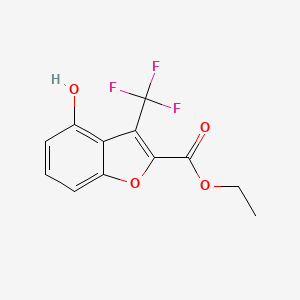
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and several methoxy (OCH3) and phenyl (C6H5) groups attached to it. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyridazine ring, several methoxy groups, and phenyl groups. These groups could potentially interact with each other in interesting ways, affecting the compound’s overall properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The pyridazine ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could make it more soluble in certain solvents .Applications De Recherche Scientifique
Cardiotonic Activity
Pyridazinone derivatives, such as those studied by Robertson et al. (1986), have been found to exhibit potent positive inotropic effects in dogs, indicating their potential application in developing cardiotonic agents. The study highlighted the synthesis of various lactam analogs, including potent oral inotropes, suggesting the therapeutic potential of these compounds in cardiovascular diseases (Robertson et al., 1986).
Antinociceptive Activity
Compounds structurally related to pyridazinones have demonstrated significant antinociceptive activity, as explored by Dogruer et al. (2000). Their research synthesized and tested various pyridazinone derivatives, finding some to be more potent than aspirin in pain relief. This study opens avenues for developing new analgesic drugs based on the pyridazinone framework (Dogruer et al., 2000).
Antimicrobial Activity
Hossan et al. (2012) explored the antimicrobial potential of pyrimidinone and oxazinone derivatives fused with thiophene rings. Their findings indicate that these compounds exhibit significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests the potential use of pyridazinone-related compounds in developing new antimicrobial agents (Hossan et al., 2012).
Herbicide Activity
Weisshaar and Böger (1989) investigated the herbicidal activity of chloroacetamide derivatives, including those structurally similar to pyridazinones. Their research focused on the inhibition of fatty acid synthesis in green algae, providing insights into the potential application of pyridazinone-related compounds as selective herbicides (Weisshaar & Böger, 1989).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-17-8-10-21(31-3)18(14-17)19-9-11-23(28)26(25-19)15-22(27)24-13-12-16-6-4-5-7-20(16)30-2/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJLFSMUJUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

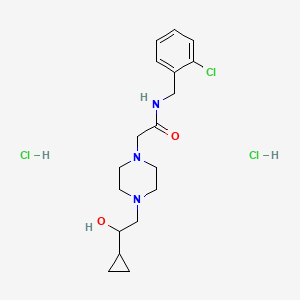
![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
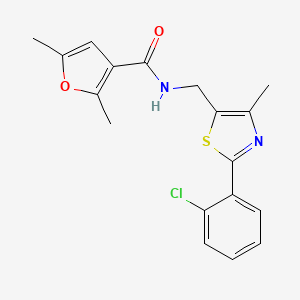
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
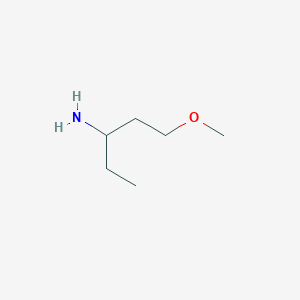

![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)

